N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Description
N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group at position 5 and a 2,4-dimethylbenzamide moiety at position 2. The 2,4-dimethylbenzamide substituent introduces lipophilic character, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
IUPAC Name |
2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)16(22)19-18-21-20-17(25-18)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUONVNPGOSHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Target Compound :
- Oxadiazole Core : 1,3,4-oxadiazole.
- Position 5 : 3-Methanesulfonylphenyl (electron-withdrawing).
- Position 2 : 2,4-Dimethylbenzamide (lipophilic, sterically bulky).
Analogues :
- Position 5 : 3-Methoxyphenyl (electron-donating).
- Position 2 : 4-(Dipropylsulfamoyl)benzamide (bulky sulfonamide).
- Key Difference : Methoxy vs. methanesulfonyl groups alter electronic properties and hydrogen-bonding capacity .
- Position 5: 4-Methoxyphenyl (para-substituted electron donor).
- Position 2 : Diethylsulfamoyl benzamide.
- Key Difference : Para substitution on the phenyl ring may enhance solubility compared to meta substitution in the target compound .
- Position 5 : 3,5-Dimethoxyphenyl (dual electron-donating groups).
- Position 2 : Methyl(phenyl)sulfamoyl benzamide.
Molecular Weight and Formula
Key Insight : The target compound’s lower molecular weight (466.51 g/mol) compared to analogues in and suggests improved bioavailability due to reduced steric bulk .
Physicochemical Properties
Melting Points and Solubility
Spectroscopic Data
- IR and NMR :
- The target compound’s IR spectrum would show characteristic C=O (benzamide) at ~1650–1700 cm⁻¹ and S=O (mesyl) at ~1150–1250 cm⁻¹.
- ¹H NMR would display aromatic protons (2,4-dimethylbenzamide) as two singlets for methyl groups (δ ~2.3–2.6 ppm) and deshielded protons on the oxadiazole-linked phenyl ring (δ ~7.5–8.0 ppm) .
Anti-Inflammatory Activity
- : Oxadiazole derivatives with alkylthio groups (e.g., VIa-VIl) showed varying anti-inflammatory activity in a carrageenan-induced edema model. Compounds with electron-withdrawing groups (e.g., mesyl) may enhance activity by stabilizing ligand-target interactions .
- Target Compound : The mesyl group could mimic sulfonamide pharmacophores in anti-inflammatory drugs (e.g., celecoxib), though activity data are pending .
Anticancer Activity
Metabolic Stability
- The oxadiazole ring in the target compound resists enzymatic degradation, similar to analogues in and , which retain activity in vivo .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group. These structural elements contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial enzymes and proteins. This disruption leads to the impairment of bacterial growth and survival.
- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators, thus providing anti-inflammatory effects.
Biological Assays and Findings
Numerous studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:
| Study | Cell Lines Tested | IC50 Values (μM) | Effects Observed |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 5.12 | Antitumor activity |
| Study 2 | HCC827 (lung cancer) | 6.75 | Moderate cytotoxicity |
| Study 3 | MRC-5 (normal fibroblast) | 10.00 | Non-selective toxicity |
| Study 4 | E. coli | 15.00 | Antibacterial activity |
| Study 5 | S. aureus | 12.50 | Antibacterial activity |
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of this compound on human lung cancer cell lines (A549 and HCC827), the compound demonstrated an IC50 value of 5.12 μM against A549 cells. This suggests a potent inhibitory effect on tumor cell proliferation.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of the compound against E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth with IC50 values of 15 μM and 12.5 μM, respectively . These findings highlight its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound differentiates it from other similar compounds:
| Compound | Activity |
|---|---|
| 2-(4-methylsulfonylphenyl)indole derivatives | Antimicrobial and anti-inflammatory |
| N-(thiazol-2-yl)benzenesulfonamide derivatives | Known for antibacterial properties |
| N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol] | Exhibits similar but distinct activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
